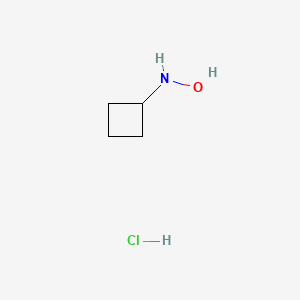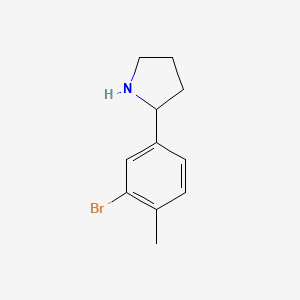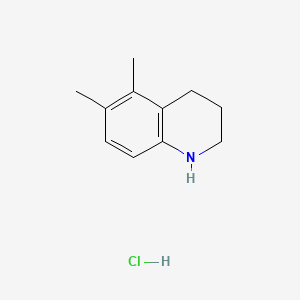
N-cyclobutylhydroxylaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutylhydroxylaminehydrochloride is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the hydroxylamine moiety, with a hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylhydroxylaminehydrochloride typically involves the reduction of cyclobutyl nitroso compounds. One common method is the reduction of cyclobutyl nitroso compounds using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under acidic conditions to yield the hydrochloride salt of N-cyclobutylhydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclobutylhydroxylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclobutyl nitroso compounds.
Reduction: It can be reduced to form cyclobutylamine.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Common nucleophiles include halides and other nucleophilic species.
Major Products Formed
Oxidation: N-cyclobutyl nitroso compounds.
Reduction: Cyclobutylamine.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-cyclobutylhydroxylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cyclobutyl derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving hydroxylamine derivatives.
Industry: It is used in the production of fine chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-cyclobutylhydroxylaminehydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a reducing agent, interacting with enzymes and other proteins. The hydroxylamine group can form covalent bonds with active site residues of enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butylhydroxylamine hydrochloride: Similar in structure but with a tert-butyl group instead of a cyclobutyl group.
N-methylhydroxylamine hydrochloride: Similar in structure but with a methyl group instead of a cyclobutyl group.
N-ethylhydroxylamine hydrochloride: Similar in structure but with an ethyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutylhydroxylaminehydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other hydroxylamine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C4H10ClNO |
|---|---|
Peso molecular |
123.58 g/mol |
Nombre IUPAC |
N-cyclobutylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c6-5-4-2-1-3-4;/h4-6H,1-3H2;1H |
Clave InChI |
MLYBKNKYYPGADN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate](/img/structure/B13593438.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)






